molecular formula C19H20N2O4 B3604483 4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate

4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate

Cat. No.: B3604483
M. Wt: 340.4 g/mol
InChI Key: CWKCUMKCBVTDSG-UHFFFAOYSA-N
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Description

“4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate” is a complex organic compound. It contains a benzene ring, which is a common feature in aromatic compounds . The compound also includes functional groups such as an amine group (-NH2), a carbonyl group (C=O), and an acetate group (CH3COO-) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amine group and the carbonyl group. Amines can be formed through reactions with carbonyl compounds . The carbonyl group could be formed through oxidation reactions . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound has a linear formula of C17H17NO3 . It would likely have a combination of single, double, and possibly aromatic bonds, given the presence of a benzene ring .


Chemical Reactions Analysis

This compound, like other amines, could undergo a variety of chemical reactions. For example, it could participate in nucleophilic addition reactions with carbonyl compounds to form imines . It could also undergo keto-enol tautomerism, a type of isomerism where a keto form (a compound with a carbonyl group) and an enol form (a compound with an alcohol and an alkene group) interconvert .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar groups like the amine and carbonyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling “4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Properties

IUPAC Name

[4-[[2-(butanoylamino)phenyl]carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-6-18(23)20-16-7-4-5-8-17(16)21-19(24)14-9-11-15(12-10-14)25-13(2)22/h4-5,7-12H,3,6H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKCUMKCBVTDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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